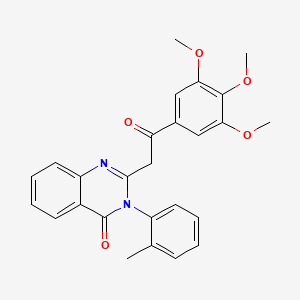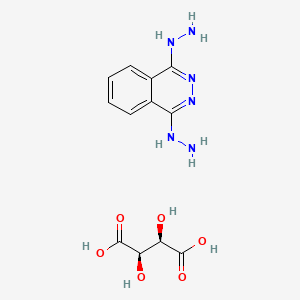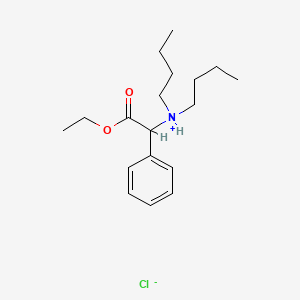
2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst . The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods offer advantages in terms of reaction control, safety, and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alcohols, often under mild conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with similar chemical properties but different applications.
Methyl butanoate: Another ester with a pleasant odor, commonly used in flavoring agents.
Uniqueness
2-(Dibutylamino)-2-phenylacetic acid ethyl ester hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dibutylamino group, in particular, contributes to its potential interactions with biological targets, setting it apart from simpler esters .
Eigenschaften
CAS-Nummer |
73622-53-4 |
|---|---|
Molekularformel |
C18H30ClNO2 |
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
dibutyl-(2-ethoxy-2-oxo-1-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-4-7-14-19(15-8-5-2)17(18(20)21-6-3)16-12-10-9-11-13-16;/h9-13,17H,4-8,14-15H2,1-3H3;1H |
InChI-Schlüssel |
GQOZYIPUAPWRQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+](CCCC)C(C1=CC=CC=C1)C(=O)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
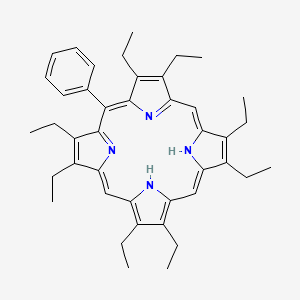

![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)

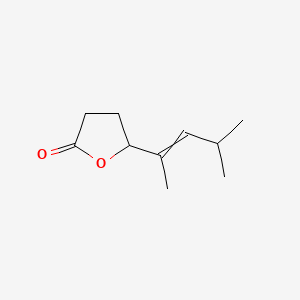
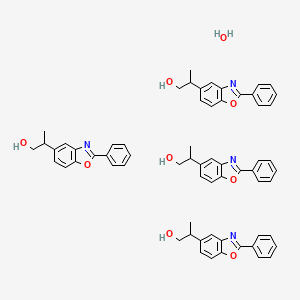


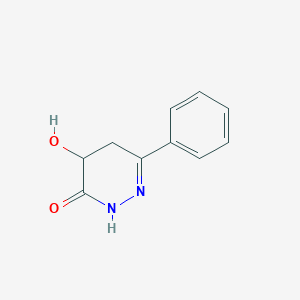
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
